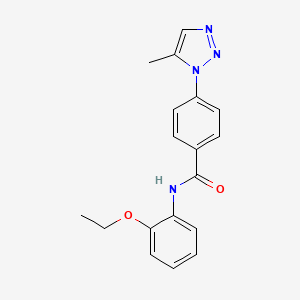
N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as IMT-101, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. IMT-101 is a thiourea derivative and has been found to possess anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood. However, it has been proposed that N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea inhibits the activity of the proteasome, a cellular complex responsible for degrading proteins. This leads to the accumulation of misfolded proteins, which induces apoptosis in cancer cells. N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been found to inhibit the activity of the HIF-1α pathway, which is involved in angiogenesis and cancer cell survival.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to have minimal toxicity in normal cells and tissues. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is its specificity towards cancer cells. It has been found to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is its low solubility in water, which can affect its bioavailability in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea.
Direcciones Futuras
There are several future directions for the research on N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One of the areas of interest is the development of N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea as a potential cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. Additionally, the combination of N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea with other chemotherapy drugs needs to be explored further. Another area of interest is the development of N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea as a diagnostic tool for cancer. N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to accumulate in cancer cells, which makes it a potential imaging agent for cancer detection. Finally, the mechanism of action of N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea needs to be further elucidated to fully understand its anti-cancer properties.
Conclusion:
In conclusion, N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is a novel small molecule with potential anti-cancer properties. Its specificity towards cancer cells and minimal toxicity in normal cells and tissues make it a promising candidate for cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, and to explore its potential as a diagnostic tool for cancer.
Métodos De Síntesis
The synthesis of N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves the reaction of 4-iodoaniline with 4-methyl-2-oxo-2H-chromene-7-carbonyl chloride in the presence of triethylamine and DMF. The resulting product is then reacted with thiourea in ethanol to obtain N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Additionally, N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been found to enhance the efficacy of chemotherapy drugs when used in combination with them.
Propiedades
IUPAC Name |
1-(4-iodophenyl)-3-(4-methyl-2-oxochromen-7-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O2S/c1-10-8-16(21)22-15-9-13(6-7-14(10)15)20-17(23)19-12-4-2-11(18)3-5-12/h2-9H,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWVYXWORWOVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4876634.png)
![[6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4876647.png)
![1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4876655.png)
![1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4876674.png)
![methyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4876682.png)
![4-[2-(methylthio)-5-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4876686.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4876688.png)

![methyl 4-ethyl-5-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4876697.png)
![N-benzyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4876704.png)
![methyl 5-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4876716.png)
![(4-chloro-2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4876721.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4876728.png)
![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4876733.png)